molecular formula C9H7BrFNO2 B11761581 (R)-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

(R)-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B11761581
M. Wt: 260.06 g/mol
InChI Key: KPKGNNGKSSRWQJ-SCSAIBSYSA-N
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Description

®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound belonging to the benzoxazine family Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and polymer chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . This method is known for its simplicity and high yield. The reaction conditions are mild, making it compatible with various functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions include substituted benzoxazines and various oxidized or reduced derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one and its derivatives involves interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit the growth of cancer cells by interfering with cellular pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one stands out due to its unique combination of bromine and fluorine substituents. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new derivatives with enhanced properties.

Properties

Molecular Formula

C9H7BrFNO2

Molecular Weight

260.06 g/mol

IUPAC Name

(2R)-6-bromo-8-fluoro-2-methyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C9H7BrFNO2/c1-4-9(13)12-7-3-5(10)2-6(11)8(7)14-4/h2-4H,1H3,(H,12,13)/t4-/m1/s1

InChI Key

KPKGNNGKSSRWQJ-SCSAIBSYSA-N

Isomeric SMILES

C[C@@H]1C(=O)NC2=C(O1)C(=CC(=C2)Br)F

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC(=C2)Br)F

Origin of Product

United States

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